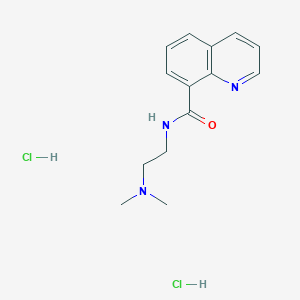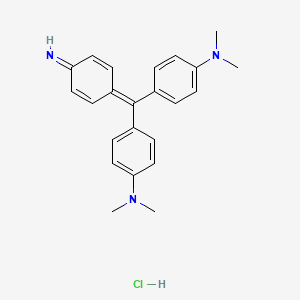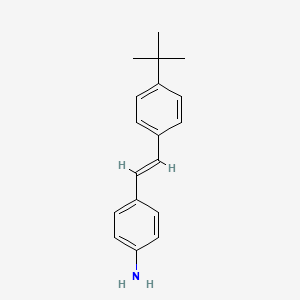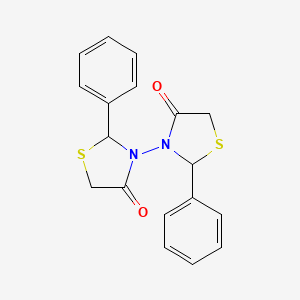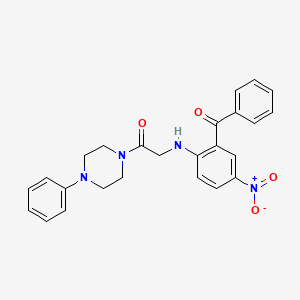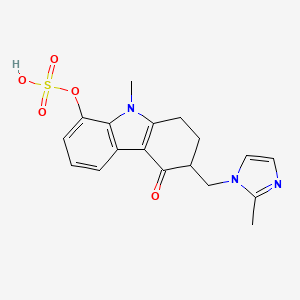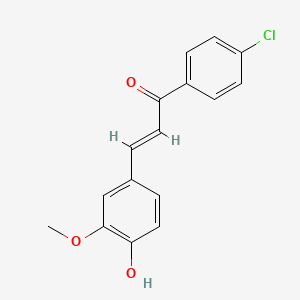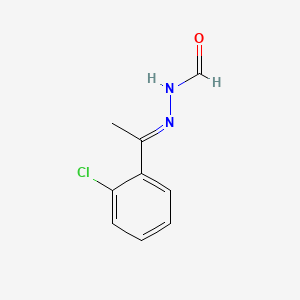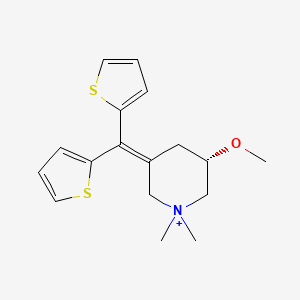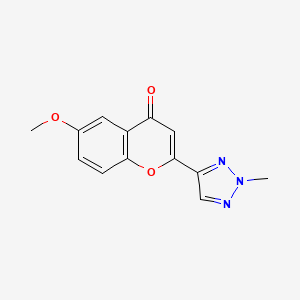
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a methoxy group at the 6th position and a 2-methyl-1H-1,2,3-triazol-4-yl substituent at the 2nd position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Triazole Ring: The 2-methyl-1H-1,2,3-triazol-4-yl group can be attached through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an alkyne-functionalized benzopyran with an azide derivative of the triazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol, other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new derivatives with different substituents replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as anticancer or anti-inflammatory actions.
Signal Transduction Pathways: Modulating signal transduction pathways by interacting with receptors or other signaling molecules, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-: Similar structure with a phenylethyl group instead of the triazole ring.
4H-1-Benzopyran-4-one, 2-methyl-: Similar structure with a methyl group at the 2nd position.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Similar structure with additional hydroxyl and methoxy groups.
Uniqueness
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- is unique due to the presence of the 2-methyl-1H-1,2,3-triazol-4-yl group, which imparts distinct chemical and biological properties. This triazole ring can enhance the compound’s stability, solubility, and biological activity compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
131924-48-6 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
6-methoxy-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O3/c1-16-14-7-10(15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3 |
InChI-Schlüssel |
QIIRKQVXCAYBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




